molecular formula C19H22O B1360646 3',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone CAS No. 898780-70-6

3',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone

Cat. No. B1360646
M. Wt: 266.4 g/mol
InChI Key: TYEIEKIQBDZCEZ-UHFFFAOYSA-N
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Description

“3’,4’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone” is a chemical compound . It has a molecular weight of 266.39 . It is often used in the field of chemistry for various purposes .


Molecular Structure Analysis

The molecular structure of “3’,4’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone” is complex . It has a molecular formula of C19H22O .


Chemical Reactions Analysis

The chemical reactions involving “3’,4’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

“3’,4’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone” has a molecular weight of 266.39 . Other physical and chemical properties are not available in the search results .

Scientific Research Applications

Electroactive Poly(Arylene Sulphide) Synthesis

3,5-Dimethylthiophenol, closely related to the compound , has been utilized in the electro-oxidative polymerization to form poly(2,6-dimethylphenylene sulphide). This polymer exhibits semi-conductivity and electrochemical responses, demonstrating potential applications in electronics and material science (Yamamoto et al., 1992).

Poly(Arylene Ether Sulfone) Anion Exchange Membranes

A study synthesized poly(arylene ether sulfone)s (sPAE) with 3,5-dimethylphenyl groups for anion exchange membranes. These membranes displayed high hydroxide conductivity and alkaline stability, indicating their potential for use in fuel cell technology (Shi et al., 2017).

Oxidative Coupling Copolymerization

A derivative of 3,5-dimethylphenyl was used in the copolymerization process with 2,6-dimethylphenol. The resulting product, poly(2,6-dimethyl-1,4-phenylene oxide), has properties useful in material sciences, particularly in the creation of polymers with specific end groups (Wei et al., 1991).

Synthetic Organic Chemistry Applications

Derivatives of dimethylphenyl, similar to the compound , have been widely used in synthetic organic chemistry. For instance, they play a role in the synthesis of various organic compounds, indicating a broad spectrum of applications in pharmaceuticals and material chemistry (Asiri et al., 2011).

Electrosynthesis Applications

In a study involving electrosynthesis, a propiophenone derivative underwent reduction in dimethylformamide, highlighting the compound's role in electrochemical reactions and synthesis of specific organic compounds (Lyalin et al., 2006).

Safety And Hazards

“3’,4’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone” is nonhazardous for shipping . Other safety and hazard information is not available in the search results .

Future Directions

The future directions of “3’,4’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone” are not provided in the search results .

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-9-14(2)11-17(10-13)6-8-19(20)18-7-5-15(3)16(4)12-18/h5,7,9-12H,6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEIEKIQBDZCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC(=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644900
Record name 1-(3,4-Dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone

CAS RN

898780-70-6
Record name 1-Propanone, 1-(3,4-dimethylphenyl)-3-(3,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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